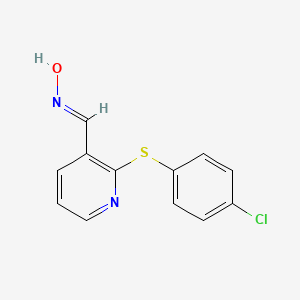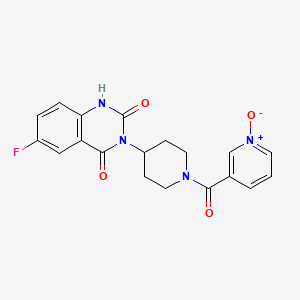
3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is an organic compound with significant scientific research interest
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials
6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline
Piperidine-1-carbonyl chloride
Pyridine 1-oxide
Reactions
Initial nucleophilic substitution reaction between 6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline and piperidine-1-carbonyl chloride.
Coupling with pyridine 1-oxide via a condensation reaction.
Conditions
Solvent: Dimethylformamide (DMF)
Temperature: 80-120°C
Catalyst: Triethylamine
Industrial Production Methods: : Industrial production may involve optimized large-scale synthesis routes using flow chemistry or batch reactors to ensure consistency, yield, and cost-efficiency. Solvent recovery and catalyst recycling are often employed to enhance sustainability.
化学反应分析
Types of Reactions
Oxidation
When treated with strong oxidizing agents, the compound can form various oxidized derivatives.
Reduction
Reduction with agents like lithium aluminum hydride can lead to the reduction of specific functional groups.
Substitution
Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
Various oxidized and reduced derivatives, and halogenated/nitrated products depending on the reaction conditions and reagents.
科学研究应用
Chemistry
Utilized as an intermediate in the synthesis of complex organic molecules.
Studied for its reactivity and potential as a building block for new materials.
Biology
Explored for its biological activity and potential as a lead compound in drug discovery.
Tested for its interaction with biological macromolecules.
Medicine
Investigated for therapeutic properties, including anticancer and antimicrobial activities.
Studied for its mechanism of action and potential as a pharmacological agent.
Industry
Used in the development of new materials with specific properties.
Employed in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets. It can bind to enzyme active sites, potentially inhibiting their activity, or interact with DNA/RNA, leading to alterations in gene expression. The pathways involved often include modulation of signaling cascades, which are crucial for cellular functions.
相似化合物的比较
Similar Compounds
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)morpholine-1-carbonyl)pyridine 1-oxide
Uniqueness
This compound stands out due to its specific piperidine ring, which can influence its chemical reactivity and biological activity.
The fluoro substitution enhances its interaction with biological targets and improves its pharmacokinetic properties.
Each of these similar compounds has unique structural elements that influence their respective chemical properties and applications. the original compound’s specific structure and functional groups confer unique advantages for its use in various research and industrial applications.
Hope this satisfies your curiosity!
属性
IUPAC Name |
6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCISOGEAAQHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)
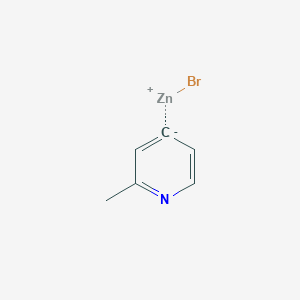
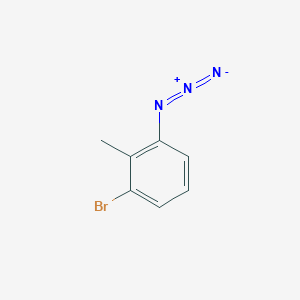

![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)
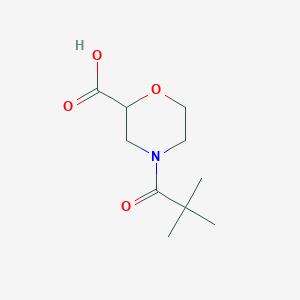
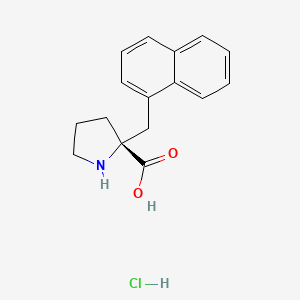
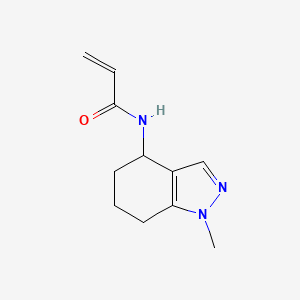
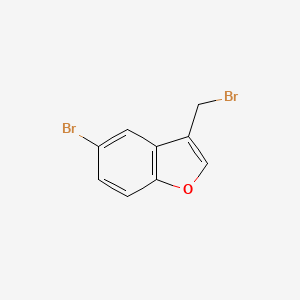
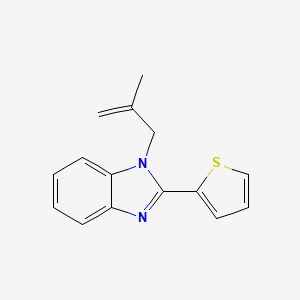
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
